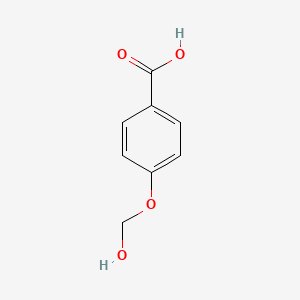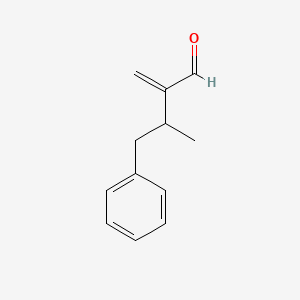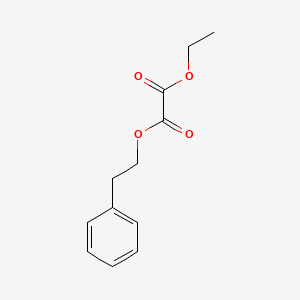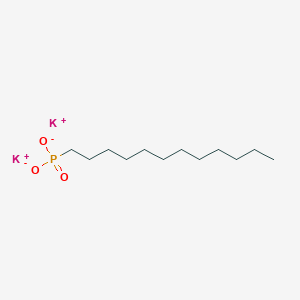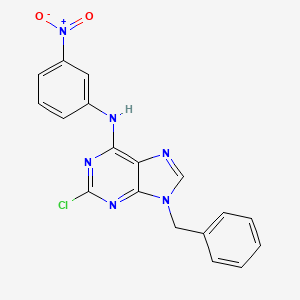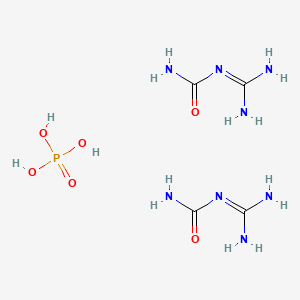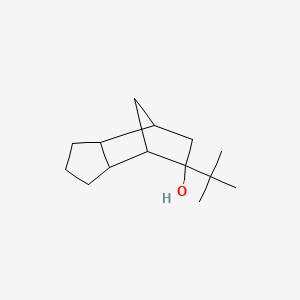
p-Mercaptoanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Mercaptoanilinium chloride: is an organic compound with the molecular formula C6H8ClNS. It is also known by its IUPAC name, (4-sulfanylphenyl)azanium chloride. This compound is characterized by the presence of a mercapto group (-SH) attached to the para position of an anilinium ion. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Mercaptoanilinium chloride typically involves the reaction of p-aminothiophenol with hydrochloric acid. The reaction proceeds as follows:
- Dissolve p-aminothiophenol in a suitable solvent such as ethanol.
- Add concentrated hydrochloric acid to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated this compound.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Mercaptoanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form p-aminothiophenol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: p-Aminothiophenol.
Substitution: Corresponding substituted anilinium compounds.
Applications De Recherche Scientifique
Chemistry: p-Mercaptoanilinium chloride is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce thiol groups into biomolecules, which can then be used for further conjugation or labeling.
Medicine: The compound has potential applications in the development of therapeutic agents. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the synthesis of specialty chemicals for various applications.
Mécanisme D'action
The mechanism of action of p-Mercaptoanilinium chloride involves the interaction of its mercapto group (-SH) with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
p-Aminothiophenol: Similar structure but lacks the chloride ion.
p-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an anilinium ion.
p-Mercaptophenol: Contains a hydroxyl group instead of an anilinium ion.
Uniqueness: p-Mercaptoanilinium chloride is unique due to the presence of both a mercapto group and an anilinium ion in its structure. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
78749-58-3 |
|---|---|
Formule moléculaire |
C6H8ClNS |
Poids moléculaire |
161.65 g/mol |
Nom IUPAC |
(4-sulfanylphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NS.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
Clé InChI |
QRVOMXNKYSBJSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[NH3+])S.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





